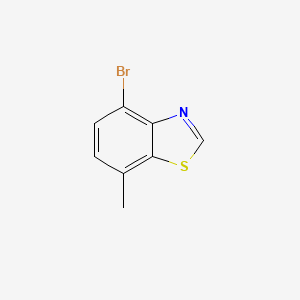

4-Bromo-7-methylbenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-2-3-6(9)7-8(5)11-4-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZRNDCZWWFUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Benzothiazole Scaffolds in Heterocyclic Chemistry

The benzothiazole (B30560) scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone of heterocyclic chemistry. nih.govtandfonline.com This structural motif is present in a wide array of biologically active compounds, making it a pharmacophore of significant interest in medicinal chemistry. tandfonline.comcrimsonpublishers.com The inherent properties of the benzothiazole ring system have spurred extensive research, leading to the synthesis of numerous derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.net

Benzothiazole and its derivatives are recognized for their diverse therapeutic applications. nih.gov These compounds have been investigated for a multitude of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. nih.govresearchgate.netbohrium.com The versatility of the benzothiazole core allows for chemical modifications that can fine-tune its biological profile, leading to the development of novel therapeutic agents. crimsonpublishers.comresearchgate.net The presence of nitrogen and sulfur heteroatoms in the bicyclic structure contributes to its unique chemical reactivity and its ability to interact with various biological targets. bohrium.com

An Overview of Halogenated Benzothiazoles in Advanced Synthesis and Applications

The introduction of halogen atoms, such as bromine, onto the benzothiazole (B30560) scaffold significantly influences its chemical reactivity and biological activity. Halogenated benzothiazoles serve as versatile intermediates in advanced organic synthesis. The presence of a halogen, like the bromine atom in 4-Bromo-7-methylbenzothiazole, provides a reactive site for various chemical transformations.

This reactivity allows for the synthesis of a wide range of derivatives through reactions such as nucleophilic substitution, enabling the introduction of different functional groups. These modifications are crucial for developing new compounds with specific properties for applications in medicinal chemistry and materials science. For instance, the bromine atom can be replaced to create more complex molecules with potential therapeutic value.

Research Trajectories and Academic Relevance of 4 Bromo 7 Methylbenzothiazole Derivatives

Direct Synthesis Strategies for this compound Core

The initial formation of the this compound nucleus is a critical step that can be achieved through several strategic approaches. These methods either build the thiazole (B1198619) ring onto a pre-functionalized aromatic precursor or introduce the bromine atom onto an existing methylbenzothiazole scaffold.

One of the most fundamental methods for constructing the benzothiazole core is through the cyclization of appropriately substituted anilines. This strategy often involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile to form the fused thiazole ring. For the synthesis of this compound, a key starting material is 2-amino-3-bromo-6-methylbenzenethiol. The cyclization can then be effected using various reagents, such as formic acid or its derivatives, leading to the desired product. This process, known as the Jacobson benzothiazole synthesis, proceeds through the formation of a thioformamide (B92385) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic benzothiazole.

| Starting Material | Reagent | Product | Reference |

| 2-Amino-3-bromo-6-methylbenzenethiol | Formic acid | This compound |

Table 1: Example of Cyclization Approach for this compound Synthesis

An alternative route to this compound involves the direct bromination of 7-methylbenzothiazole. This electrophilic aromatic substitution reaction relies on the directing effects of the methyl group and the inherent electronic properties of the benzothiazole ring. The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The regioselectivity of the bromination is a crucial aspect, with the 4-position being a likely site for substitution due to the electronic influence of the substituents and the heterocyclic ring. Careful control of reaction conditions is necessary to achieve the desired isomer in high yield.

Functionalization of the Benzothiazole Ring System

Once the this compound core is obtained, the bromine atom and various C-H bonds serve as versatile handles for further chemical transformations. Modern synthetic methods, particularly transition-metal-catalyzed reactions, have enabled the introduction of a wide array of functional groups.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic systems, thereby avoiding the need for pre-functionalized substrates. This methodology has been successfully applied to the synthesis of carbonitrile derivatives of this compound. For instance, the direct C-H cyanation of this compound can be achieved using a palladium catalyst in the presence of a cyanide source. This transformation offers an efficient route to compounds such as this compound-2-carbonitrile.

| Substrate | Reagent | Catalyst | Product | Reference |

| This compound | Zn(CN)₂ | Pd(OAc)₂ | This compound-2-carbonitrile |

Table 2: Palladium-Catalyzed Cyanation of this compound

The bromine atom at the 4-position of this compound is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This palladium-catalyzed reaction involves the coupling of the bromo-benzothiazole with a variety of organoboron reagents, such as boronic acids or their esters. This method allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position, leading to a wide range of structurally complex analogues. The reaction is highly valued for its broad substrate scope and functional group tolerance.

| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-methylbenzothiazole |

Table 3: Suzuki-Miyaura Cross-Coupling of this compound

The bromine atom in this compound can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. While the benzothiazole ring itself is not strongly electron-deficient, the reaction can be facilitated under specific conditions, such as high temperatures or the use of strong bases. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the 4-position. For example, reaction with morpholine (B109124) in the presence of a palladium catalyst and a base can yield 4-(morpholin-4-yl)-7-methylbenzothiazole.

| Substrate | Nucleophile | Conditions | Product | Reference |

| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Morpholin-4-yl)-7-methylbenzothiazole | |

| This compound | Various amines | Heat | 4-Amino-7-methylbenzothiazole derivatives |

Table 4: Nucleophilic Substitution Reactions of this compound

An in-depth examination of the synthetic strategies for this compound and its related structures reveals a focus on both traditional and modern, environmentally conscious methodologies. Key among these are condensation reactions for introducing and modifying side chains, as well as green chemistry techniques such as microwave-assisted synthesis and one-pot multicomponent reactions that enhance efficiency and sustainability.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful and non-destructive means to probe the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (HRMS) are indispensable tools for chemists.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For a related compound, 4-bromo-6-methyl-1,3-benzothiazole-2(3H)-thione, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the methyl protons (CH₃) at 2.31 ppm. thieme-connect.com Two singlets for the aromatic protons appear at 7.42 ppm and 7.48 ppm, and a broad singlet for the N-H proton is observed at 13.71 ppm. thieme-connect.com The ¹³C NMR spectrum of this related compound displays a peak for the methyl carbon at 20.3 ppm. thieme-connect.com The aromatic and thiazole (B1198619) carbons appear at 103.3, 121.0, 130.5, 131.1, 135.6, and 138.1 ppm, with the thiocarbonyl (C=S) carbon at 190.4 ppm. thieme-connect.com

In another similar structure, 2-bromo-4-iodo-thioacetanilide, the ¹H NMR spectrum in CDCl₃ reveals a methyl proton signal at 2.83 ppm. oup.com The aromatic protons are observed as a doublet of doublets at 7.55 ppm, a doublet at 7.80 ppm, and another doublet at 7.96 ppm. oup.com The ¹³C NMR spectrum for this compound shows signals at 20.35, 118.4, 123.7, 124.1, 129.5, 137.5, 152.4, and 167.7 ppm. oup.com

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 4-bromo-6-methyl-1,3-benzothiazole-2(3H)-thione thieme-connect.com | DMSO-d₆ | 2.31 | s | CH₃ |

| 7.42 | s | ArH | ||

| 7.48 | s | ArH | ||

| 13.71 | br s | NH | ||

| 2-bromo-4-iodo-thioacetanilide oup.com | CDCl₃ | 2.83 | s | CH₃ |

| 7.55 | dd | ArH | ||

| 7.80 | d | ArH | ||

| 7.96 | d | ArH |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| 4-bromo-6-methyl-1,3-benzothiazole-2(3H)-thione thieme-connect.com | DMSO-d₆ | 20.3, 103.3, 121.0, 130.5, 131.1, 135.6, 138.1, 190.4 |

| 2-bromo-4-iodo-thioacetanilide oup.com | CDCl₃ | 20.35, 118.4, 123.7, 124.1, 129.5, 137.5, 152.4, 167.7 |

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of the bond type and its environment.

FT-IR and Raman spectroscopy are complementary techniques. libretexts.org FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org The selection rules for the two techniques differ, meaning that some vibrational modes may be active in one technique but not the other. libretexts.org

For organic materials, FT-IR spectra can be used to identify characteristic functional groups. upi.edu For instance, C-H stretching vibrations in aromatic structures typically appear in the range of 3000-3100 cm⁻¹. researchgate.net The analysis of vibrational spectra can be supported by theoretical calculations using methods like Density Functional Theory (DFT). oatext.com

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This precise mass measurement allows for the determination of the molecular formula.

For the related compound 4-bromo-6-methyl-1,3-benzothiazole-2(3H)-thione, the calculated mass for the protonated molecule [M+H]⁺ is 259.9198, and the experimentally found mass is 259.9193. thieme-connect.com This close agreement confirms the elemental composition of C₈H₆BrNS₂. thieme-connect.com Similarly, for 4-bromo-1,3-benzothiazole-2(3H)-thione, the calculated m/z for [M+H]⁺ is 245.9041, and the found value is 245.9042, corresponding to the formula C₇H₄BrNS₂. thieme-connect.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 4-bromo-6-methyl-1,3-benzothiazole-2(3H)-thione thieme-connect.com | C₈H₆BrNS₂ | 259.9198 | 259.9193 |

| 4-bromo-1,3-benzothiazole-2(3H)-thione thieme-connect.com | C₇H₄BrNS₂ | 245.9041 | 245.9042 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. wikipedia.org

This technique has been instrumental in confirming the planar geometry of related benzothiazole (B30560) structures and identifying intramolecular interactions that stabilize the crystal lattice. For instance, the structure of 4-(7-bromobenzo[d] oup.comCurrent time information in Pasuruan, ID.thiadiazol-4-yl)morpholine was established using X-ray analysis. researchgate.net The process involves mounting a suitable crystal, collecting diffraction data as the crystal is rotated in an X-ray beam, and then using this data to solve and refine the molecular structure. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectra of benzothiazole derivatives typically show absorption bands that can be attributed to π → π* and n → π* electronic transitions. Substituents on the benzothiazole ring can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. up.ac.za For example, a study on 2-amino-4-methylbenzothiazole (B75042) involved recording its UV-visible spectrum to investigate its electronic properties, such as the HOMO-LUMO energy gap, using time-dependent DFT (TD-DFT) approaches. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods provide a detailed description of the geometric and electronic properties of 4-bromo-7-methylbenzothiazole.

Density Functional Theory (DFT) for Optimized Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.net This calculation minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For aromatic heterocyclic systems like benzothiazoles, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), have been shown to yield results that correlate well with experimental data. researchgate.netmdpi.com

Once the optimized geometry is obtained, the same theoretical level can be used to calculate the vibrational frequencies of the molecule. mdpi.comscirp.org These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. researchgate.net A comparison between calculated and experimentally obtained infrared (IR) and Raman spectra helps in the definitive assignment of vibrational bands. mdpi.com For instance, in a related compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to analyze its vibrational modes and showed good agreement with experimental data. researchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies for a Bromo-Substituted Aromatic Compound (Note: This data is for a similar molecule, 4-Bromo-3-(methoxymethoxy) benzoic acid, to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| C-H Stretch (Aromatic) | 3080 |

| C=O Stretch | 1720 |

| C-C Stretch (Aromatic) | 1580 |

| C-Br Stretch | 650 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net These parameters are vital for predicting how a molecule will interact with other species and its potential application in areas like organic electronics. DFT calculations are commonly used to compute the energies of these orbitals and the resulting energy gap. researchgate.netconicet.gov.ar

Table 2: Example Frontier Orbital Energies and Related Parameters Calculated via DFT (Note: This table presents typical quantum chemical parameters derived from HOMO-LUMO energies to illustrate the type of data obtained.) irjweb.comconicet.gov.ar

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -6.29 |

| LUMO Energy (ELUMO) | - | -1.81 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.48 |

| Ionization Potential (I) | -EHOMO | 6.29 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Hardness (η) | (I - A) / 2 | 2.24 |

| Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netmdpi.com It plots the electrostatic potential onto the electron density surface, using a color gradient to indicate different charge regions. nih.gov

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, or the π-electron system of the aromatic ring.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions denote areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the delocalized π-cloud of the benzene (B151609) ring. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor. nih.govresearchgate.net

Thermodynamic Property Calculations

DFT calculations can also be used to predict various thermodynamic properties of a molecule in its ground state. researchgate.net By performing frequency calculations, it is possible to obtain values for properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.net The relationship between these parameters and temperature can also be investigated to understand how the stability and reactivity of the molecule change with varying conditions. nih.gov For instance, a study on poly-bromine carbazole (B46965) compounds used DFT to calculate their standard heats of formation (ΔfHө) and standard Gibbs free energies of formation (ΔfGө), which provided insights into the stability of different isomers. researchgate.net

Table 3: Illustrative Thermodynamic Properties at Standard Conditions (298.15 K) (Note: This table shows example thermodynamic data that can be obtained from DFT frequency calculations.) researchgate.net

| Property | Unit | Illustrative Value |

| Zero-Point Vibrational Energy | kcal/mol | 75.5 |

| Enthalpy (H) | kcal/mol | 82.1 |

| Entropy (S) | cal/mol·K | 98.7 |

| Gibbs Free Energy (G) | kcal/mol | 52.7 |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent or interacting with a protein).

For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with its environment. When studying potential drug candidates, MD simulations are crucial for assessing the stability of a ligand-protein complex. biointerfaceresearch.comsamipubco.com By simulating the complex for nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or dissociates. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. nih.govsamipubco.com

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking and MD simulations, is a cornerstone of modern drug discovery and is used to predict how a small molecule (ligand) like this compound might interact with a biological target, typically a protein. researchgate.netnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking algorithms generate numerous possible binding poses and use a scoring function to rank them, with lower scores typically indicating more favorable binding energies. nih.gov The results provide hypotheses about key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. Studies on various benzothiazole (B30560) derivatives have used docking to explore their potential as inhibitors for targets like protein tyrosine kinases or for their anticonvulsant properties. biointerfaceresearch.comresearchgate.net

Molecular Dynamics (MD) Simulation and Binding Free Energy Calculations: Following docking, MD simulations are often performed on the most promising ligand-protein complex to validate its stability and to refine the binding pose. nih.govresearchgate.net Furthermore, advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. samipubco.com These comprehensive in-silico approaches help prioritize compounds for further experimental testing. nih.gov

Structure Activity Relationship Sar Studies of 4 Bromo 7 Methylbenzothiazole Derivatives

Influence of Bromine Substitution on Biological Activity

The presence of a bromine atom at the C-4 position of the benzothiazole (B30560) ring is anticipated to significantly impact the biological activity of the derivatives. Halogen atoms, particularly bromine, are known to modulate several key properties of a drug molecule. The introduction of bromine can increase lipophilicity, which may enhance the ability of the compound to cross cell membranes and reach its target. Furthermore, the electron-withdrawing nature of bromine can alter the electron density of the benzothiazole ring system, potentially influencing its binding affinity to target proteins.

Role of Methyl Group Position and Electronic Effects

The methyl group at the C-7 position of the benzothiazole core also plays a crucial role in defining the SAR of this class of compounds. The methyl group is a small, lipophilic substituent that can influence the molecule's interaction with its biological target through several mechanisms. Its presence can enhance binding to hydrophobic pockets within a receptor or enzyme active site.

Impact of Substituents at the C-2 Position of the Thiazole (B1198619) Ring

The C-2 position of the benzothiazole ring is a common site for chemical modification and is known to be a critical determinant of biological activity. rjptonline.org A wide variety of substituents can be introduced at this position, leading to diverse pharmacological profiles. The nature of the substituent at C-2 can influence the compound's polarity, size, shape, and hydrogen bonding capacity, all of which are key factors in drug-receptor interactions.

For derivatives of 4-Bromo-7-methylbenzothiazole, modifications at the C-2 position would be a primary strategy for optimizing biological activity. Introducing different functional groups can lead to analogs with improved potency, selectivity, and pharmacokinetic properties. For example, the introduction of aromatic or heteroaromatic rings can lead to interactions with specific residues in a target protein. Amine or amide linkages at the C-2 position have been shown to be important for the antiviral and anticancer activity of benzothiazole derivatives. mdpi.com

Table 1: Potential C-2 Substituents and Their Expected Influence on Activity

| C-2 Substituent | Potential Influence on Biological Activity |

| Amino group (-NH2) | Can act as a hydrogen bond donor, potentially increasing binding affinity. |

| Substituted Phenyl Ring | Can engage in hydrophobic and pi-stacking interactions within the target's binding site. |

| Heterocyclic Rings | Can introduce additional hydrogen bond donors/acceptors and modulate solubility. |

| Amide Linkage | Can provide additional hydrogen bonding opportunities and influence conformation. |

Correlation of Electronic and Steric Factors with Biological and Material Properties

The biological and material properties of this compound derivatives are intricately linked to their electronic and steric characteristics. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group creates a unique electronic environment within the benzothiazole scaffold.

Electronic Factors: The Hammett equation and other quantitative structure-activity relationship (QSAR) parameters can be used to correlate the electronic effects of substituents with biological activity. The electron-withdrawing nature of the bromine at C-4 will decrease the electron density of the benzene (B151609) ring, while the methyl group at C-7 will slightly increase it. The net effect will influence the pKa of the molecule and its ability to participate in charge-transfer interactions.

Pharmacophore Modeling for Enhanced Activity

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound derivatives can be developed based on the structures of known active compounds or through a receptor-based approach if the target structure is known.

A hypothetical pharmacophore model for this class of compounds would likely include:

A hydrophobic feature corresponding to the benzothiazole core and the methyl group.

A halogen bond donor feature associated with the bromine atom at the C-4 position.

Hydrogen bond acceptor/donor features and aromatic/hydrophobic features associated with the substituent at the C-2 position.

By generating and validating such a model, it can be used to virtually screen large compound libraries to identify novel molecules with a high probability of being active. ugm.ac.idugm.ac.id Furthermore, the pharmacophore model can guide the rational design of new derivatives with optimized interactions with the biological target, leading to enhanced potency and selectivity. The development of a robust pharmacophore model is a key step in the hit-to-lead and lead optimization phases of drug discovery for this compound analogs.

No Publicly Available Research Found for this compound in Specified Advanced Research Applications

Despite a comprehensive search of scientific literature, no specific research findings were identified for the chemical compound this compound within the requested applications in advanced chemical and materials science research.

Extensive database searches were conducted to locate studies detailing the use of this compound in the following areas:

Medicinal Chemistry Research (Non-Clinical Focus):

Design of Antimicrobial Agents

Exploration as Anticancer Agents

Research into Anti-inflammatory and Analgesic Properties

Investigation as Anti-HIV and Antitubercular Compounds

Development of Tyrosine Kinase Inhibitors

Use as Amyloid Imaging Agents

The search did not yield any peer-reviewed articles, clinical trial data, or other scholarly publications that specifically investigate the synthesis, evaluation, or application of this compound for these purposes.

While the broader class of benzothiazole derivatives has been a subject of extensive research in medicinal chemistry, demonstrating a wide range of biological activities, information pertaining solely to the this compound scaffold is not present in the accessible scientific literature. Consequently, the creation of a detailed article strictly adhering to the provided outline and focused exclusively on this specific compound is not possible at this time.

It is important to note that the absence of published research does not definitively mean the compound has not been synthesized or studied in private research settings, but rather that there is no public data available to fulfill the specific requirements of the requested article.

Applications in Advanced Chemical and Materials Science Research

Applications in Agrochemical Research

The development of effective and target-specific agrochemicals is crucial for global food security. The benzothiazole (B30560) moiety is a key structural feature in various biologically active molecules, and its derivatives are actively being investigated for their potential as pesticides and fungicides.

Development of Pesticides and Fungicides

While direct and extensive research specifically detailing the pesticidal and fungicidal properties of 4-Bromo-7-methylbenzothiazole is not widely available in peer-reviewed literature, the broader class of benzothiazole derivatives has shown significant promise in agrochemical applications. Benzothiazole and its analogues are recognized for their broad spectrum of biological activities, which includes insecticidal and fungicidal properties. For instance, certain benzothiazole derivatives have been synthesized and evaluated for their antifungal activity against various plant pathogens. The structural features of the benzothiazole ring system are considered important for its biological efficacy. The introduction of substituents, such as a bromine atom and a methyl group at specific positions on the benzothiazole core, can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets, potentially enhancing its pesticidal or fungicidal activity. Further research is necessary to specifically elucidate the potential of this compound in this domain.

Applications in Materials Science

The unique electronic and photophysical properties of benzothiazole-containing molecules make them attractive candidates for the development of advanced materials. Research in this area is focused on creating novel polymers, organic semiconductors, and photovoltaic materials with enhanced performance characteristics.

Precursors for Polymer Synthesis and Advanced Materials

Benzothiazole derivatives serve as important building blocks in the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as thermal stability, mechanical strength, and specific electronic or optical characteristics. While specific polymers derived directly from this compound are not extensively documented, the reactivity of the bromo-substituent offers a potential handle for polymerization reactions. Cross-coupling reactions, for example, could be employed to incorporate the this compound unit into a polymer backbone, potentially leading to materials with tailored properties for specialized applications.

Components in Organic Semiconductors and Electronics

The benzothiazole core is an electron-deficient system, which makes it a valuable component in the design of organic semiconductors, particularly for n-type and ambipolar materials. Thiazole-based organic semiconductors have been the subject of intensive research for applications in organic field-effect transistors (OFETs) and other electronic devices. The electronic properties of benzothiazole derivatives can be fine-tuned by the introduction of various substituent groups. While specific studies on this compound in this context are limited, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group could influence the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. This modulation of energy levels is a critical aspect in the design of organic semiconductor materials with optimal charge injection and transport properties.

Potential in Photovoltaic Materials Development

The development of efficient organic photovoltaic (OPV) devices is a key area of materials science research. Benzothiazole derivatives have been explored as components in donor-acceptor type polymers and small molecules for OPV applications. The electron-accepting nature of the benzothiazole unit makes it suitable for use as an acceptor component in these systems. The absorption properties and energy levels of such materials can be tailored by chemical modification. Although there is no specific research available on the direct application of this compound in photovoltaic materials, its structural motif suggests it could potentially be investigated as a building block for new organic solar cell materials.

1 Heterogeneous and Homogeneous Catalysis Systems

While this compound is not typically employed as a catalyst itself, it serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to advanced chemical synthesis. These reactions, predominantly homogeneous catalysis systems, utilize the reactivity of the carbon-bromine bond to form new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of more complex molecules. The applications of this compound in these catalytic systems are primarily centered on its role as a key building block.

The primary catalytic transformations involving this compound include Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These methodologies are cornerstones of modern organic synthesis, allowing for the precise construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This compound is an excellent substrate for this reaction, readily coupling with various aryl and heteroaryl boronic acids or their esters to yield 4-aryl-7-methylbenzothiazole derivatives. These products are of significant interest in medicinal chemistry and materials science.

A typical catalytic system for the Suzuki-Miyaura coupling of this compound involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and outcome of the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 90 | 88 |

This is an interactive table. You can sort the data by clicking on the column headers.

The data indicates that a variety of palladium catalysts and ligands can be effectively employed, with yields generally being high. The electronic nature of the boronic acid coupling partner appears to have a minor influence on the reaction's success under optimized conditions nih.gov.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This compound can participate in Heck reactions with a range of alkenes, leading to the formation of 4-alkenyl-7-methylbenzothiazoles. This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination organic-chemistry.org.

Table 2: Exemplary Heck Coupling Reactions with this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 78 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 85 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 65 |

This is an interactive table. You can sort the data by clicking on the column headers.

The choice of the phosphine ligand and base is crucial for achieving high yields and selectivity in the Heck reaction organic-chemistry.org.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 4-alkynyl-7-methylbenzothiazoles, which are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The reaction is typically co-catalyzed by a copper(I) salt.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 82 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | Toluene | 70 | 88 |

This is an interactive table. You can sort the data by clicking on the column headers.

The Sonogashira coupling is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner organic-chemistry.org.

Palladium-Catalyzed Amination

In addition to carbon-carbon bond formation, this compound can also undergo palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the synthesis of 4-amino-7-methylbenzothiazole derivatives by coupling with various primary and secondary amines. These products are of interest due to the prevalence of the aminobenzothiazole scaffold in pharmacologically active molecules.

Effective catalytic systems for this transformation often employ sterically hindered biarylphosphine ligands, which promote the reductive elimination step of the catalytic cycle.

Table 4: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | tBuBrettPhos (4) | K₃PO₄ | Toluene | 110 | 89 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu | Toluene | 90 | 91 |

This is an interactive table. You can sort the data by clicking on the column headers.

The use of specialized ligands is critical for the successful amination of heteroaryl halides like this compound beilstein-journals.orgnih.govnih.gov.

While the direct application of this compound in heterogeneous catalysis is not well-documented, its derivatives, synthesized through the aforementioned homogeneous catalytic methods, could potentially be immobilized on solid supports to create novel heterogeneous catalysts. This remains an area for future research and development.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenols with aldehydes or fatty acids under microwave irradiation has proven to be a rapid and efficient solvent-free method for creating 2-substituted benzothiazoles. nih.govnih.gov

Novel Catalytic Systems: Research is shifting towards the use of reusable, non-toxic, and highly efficient catalysts. This includes metal-based catalysts like copper, which can be used in water, as well as metal-free approaches using catalysts like H2O2/HCl or iodine under solvent-free conditions. nih.govmdpi.commdpi.com The development of nanocatalysts also presents a promising route to high-yield synthesis under mild conditions. mdpi.com

One-Pot, Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, improve atom economy and reduce waste from intermediate purification steps. nih.gov Biginelli and Knoevenagel condensation reactions are examples of pathways used to create complex benzothiazole (B30560) derivatives in this manner. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like ionic liquids or water is a central goal. airo.co.inmdpi.com Some synthetic routes are being redesigned to be entirely solvent-free, further reducing environmental impact. airo.co.in

| Method | Key Advantages | Potential for 4-Bromo-7-methylbenzothiazole | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often solvent-free. | Applicable for core synthesis and subsequent derivatization steps. | mdpi.comnih.gov |

| Green Catalysis (e.g., H2O2/HCl, Nanocatalysts) | Reduced toxicity, catalyst reusability, mild reaction conditions. | Enables more sustainable production pathways. | nih.govmdpi.com |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Ideal for creating libraries of complex derivatives efficiently. | nih.gov |

Exploration of New Derivatization Strategies for Enhanced Bioactivity and Material Performance

The this compound structure offers multiple sites for chemical modification to tune its properties. The bromine atom at the C4 position is a particularly valuable functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or acetylenic groups. The methyl group at C7 and the C2 position of the thiazole (B1198619) ring are also key sites for derivatization. nih.gov

Future derivatization strategies will likely focus on:

Molecular Hybridization: This approach involves covalently linking the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. nih.govnih.gov For example, linking benzothiazole with moieties like monoterpenoids, quinoline, or triazole rings has been shown to enhance antimicrobial or antioxidant properties. nih.govnih.gov

Functionalization for Material Science: For applications in materials science, such as organic electronics or imaging probes, derivatization can be used to extend the π-conjugated system of the molecule. mdpi.com Attaching luminol (B1675438) or triphenylamine (B166846) derivatives, for instance, could impart chemiluminescent properties useful for biological imaging. mdpi.com

Target-Specific Modifications: As the understanding of benzothiazole's mechanism of action against biological targets like kinases or DNA improves, derivatization can be more rationally designed. nih.govmdpi.com Modifications can be tailored to improve binding affinity, selectivity, and pharmacokinetic profiles for a specific enzyme or receptor.

Advanced Computational Studies for Predictive Modeling and Drug Design

In silico techniques are becoming indispensable for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis. innovareacademics.intandfonline.com For this compound, computational studies can guide the design of derivatives with enhanced therapeutic potential.

Key computational approaches include:

Molecular Docking: This method predicts the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. researchgate.netbiointerfaceresearch.com Docking studies on benzothiazole derivatives have been used to model interactions with targets like p53-MDM2 and various kinases, helping to explain structure-activity relationships. tandfonline.combiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net These models can predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. tandfonline.combiointerfaceresearch.com In silico tools can assess factors like oral bioavailability and potential toxicity, helping to identify molecules with favorable drug-like properties early in the design phase. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of a ligand-protein complex over time, offering a more dynamic picture of the molecular interactions identified through docking. tandfonline.com

| Computational Method | Purpose | Relevance to this compound | References |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to biological targets. | Design derivatives with improved potency against specific enzymes (e.g., kinases, PARP-2). | researchgate.netbiointerfaceresearch.com |

| QSAR | Correlate chemical structure with biological activity to predict potency. | Prioritize synthesis of derivatives predicted to have high activity. | nih.govresearchgate.net |

| ADMET Prediction | Evaluate drug-likeness, pharmacokinetics, and toxicity profiles. | Filter out candidates with poor oral bioavailability or high toxicity risk. | tandfonline.com |

Investigation of Multifunctional Applications

The broad spectrum of biological activities associated with the benzothiazole nucleus—including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects—makes it an ideal scaffold for developing multifunctional agents. researchgate.netnih.govresearchgate.netnih.gov A single molecule that can modulate multiple disease-related pathways offers a promising strategy for treating complex diseases like cancer, where inflammation and oxidative stress are key contributing factors. researchgate.netnih.gov

Future research will likely explore:

Dual-Action Therapeutics: Designing derivatives of this compound that combine, for example, anticancer and anti-inflammatory properties. nih.gov Such compounds could simultaneously inhibit tumor cell proliferation and reduce the inflammatory microenvironment that supports cancer growth. nih.gov

Theranostics: This field combines therapy and diagnostics. Benzothiazole derivatives can be functionalized with imaging agents (e.g., fluorescent dyes) to allow for the visualization of diseased tissue while simultaneously delivering a therapeutic effect.

Cosmetics and Dermatological Agents: The antioxidant and antimicrobial properties of benzothiazole hybrids make them potential candidates for applications in cosmetics or for treating skin conditions. nih.govnih.gov Hybrids with natural compounds like thymol (B1683141) and carvacrol (B1668589) have shown promise as radical scavengers and antimicrobial agents. nih.gov

Overcoming Synthetic Difficulties and Yield Optimization for Specific Derivatives

Despite the development of new synthetic methods, significant challenges remain, particularly in the synthesis of complex, multi-substituted benzothiazole derivatives. Two primary hurdles are regioselectivity and yield optimization in multi-step syntheses. akjournals.commdpi.com

Regioselectivity: Controlling the exact position of functionalization on the benzene (B151609) ring of the benzothiazole core is a major challenge. mdpi.comnih.govbris.ac.uk Electrophilic substitution reactions can lead to mixtures of products, complicating purification and reducing the yield of the desired isomer. acs.org Future work will require the development of highly regioselective C-H functionalization methods, potentially using directing groups or specialized catalysts to achieve site-selectivity at the C4, C5, C6, or C7 positions. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for 4-Bromo-7-methylbenzothiazole, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves halogenation of benzothiazole precursors. A common approach is the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions in solvents like tetrahydrofuran (THF) at 0–5°C to ensure selective bromination at the 4-position . For intermediates such as 4-aminobenzoic acid derivatives, alkaline hydrolysis (e.g., NaOH in ethanol) is used to generate key precursors like 2-aminobenzothiazole-5-carboxylic acid hydrochloride . Characterization relies on 1H/13C NMR for structural confirmation and mass spectrometry to verify molecular weight. Crystallographic validation (single-crystal X-ray diffraction) is recommended for ambiguous cases, as demonstrated for related brominated benzothiazoles .

Q. Which biological activities are associated with this compound derivatives?

Methodological Answer: Derivatives exhibit antimicrobial , anticancer , and CNS-targeted activities . For example:

- Anticancer activity : 6-Bromo-2-aminobenzothiazole derivatives show efficacy against SKBR-3 breast cancer and HepG2 hepatic carcinoma cells via kinase inhibition .

- Antimicrobial activity : Substituents like methyl groups enhance activity against Staphylococcus aureus and Escherichia coli .

To evaluate these properties, researchers use in vitro assays (e.g., MTT for cytotoxicity, broth microdilution for MIC determination) combined with molecular docking to predict binding affinities for targets like EGFR or HIV-1 protease .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituent positions (e.g., methyl at C7, bromine at C4) and monitor reaction progress .

- FT-IR : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=S at ~690 cm⁻¹) .

- X-ray crystallography : Resolve structural ambiguities, as shown for 3-Bromo-7-methoxy-2-phenylimidazo-benzothiazole (100 K data collection, R factor <0.05) .

- HPLC-MS : Assess purity (>95%) and detect byproducts from halogenation side reactions .

Advanced Research Questions

Q. How can researchers optimize halogenation conditions to improve yield and selectivity?

Methodological Answer: Key variables include:

- Temperature : Low temperatures (0–5°C) minimize undesired dihalogenation .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while THF improves regioselectivity .

- Catalysts : Sodium hydride (NaH) accelerates substitution reactions in DMF at 80–100°C .

For scale-up, continuous flow reactors reduce reaction times and improve yields by 15–20% compared to batch processes .

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray data. For example, conflicting NOESY correlations may arise from dynamic rotational isomerism, which X-ray structures can resolve .

- Isotopic labeling : Use deuterated solvents to eliminate solvent peaks in NMR .

- High-resolution MS : Differentiate isobaric impurities (e.g., bromine vs. chlorine isotopic patterns) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify experimental data .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (e.g., compound 7a-o derivatives) to improve solubility and target affinity .

- Substituent effects : Electron-withdrawing groups (e.g., -CN) at C2 enhance anticancer activity, while methoxy groups at C7 improve blood-brain barrier penetration .

- Hybrid scaffolds : Fuse with imidazole or pyridine rings to exploit synergistic effects, as seen in imidazo[2,1-b]benzothiazoles with anti-HIV activity .

Q. What are the challenges in scaling up benzothiazole synthesis, and how can they be mitigated?

Methodological Answer:

- Purification : Column chromatography is impractical for large batches. Alternatives include recrystallization (ethanol/water mixtures) or distillation under reduced pressure .

- Exothermic reactions : Bromination is highly exothermic. Use jacketed reactors with precise temperature control (-5 to 5°C) to prevent runaway reactions .

- Byproduct management : Optimize stoichiometry (e.g., 1.2 eq Br2 per amine group) and employ scavengers (e.g., Na2S2O4) to quench excess halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.